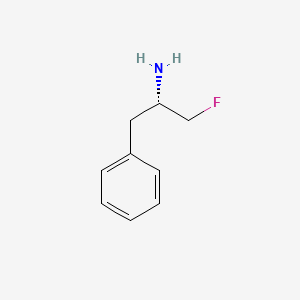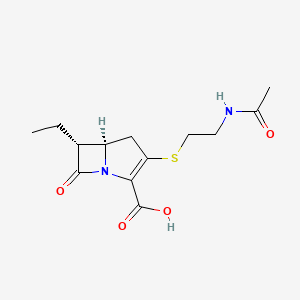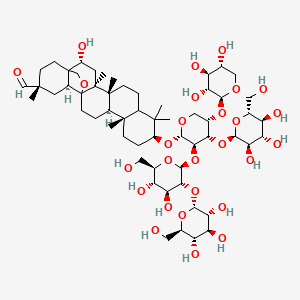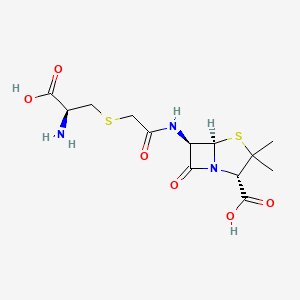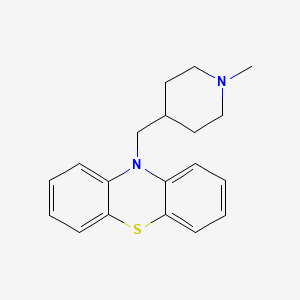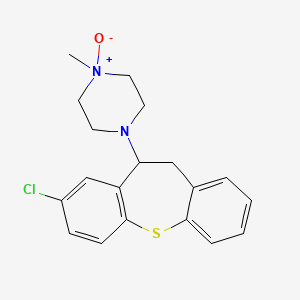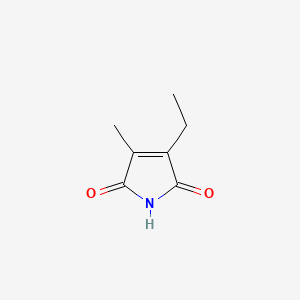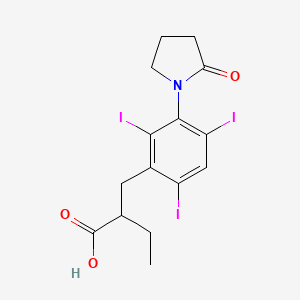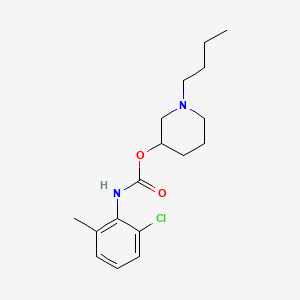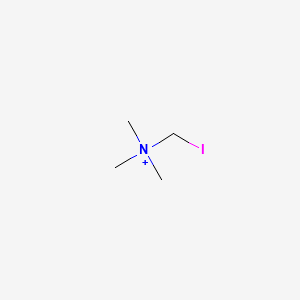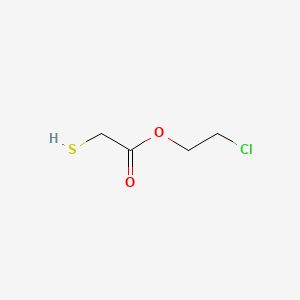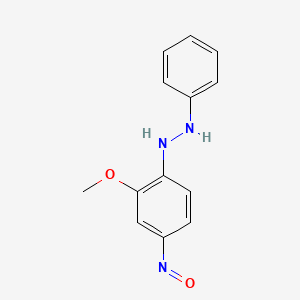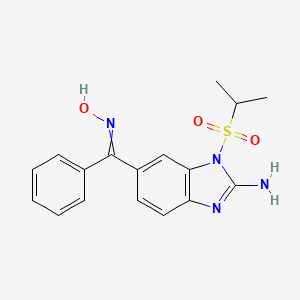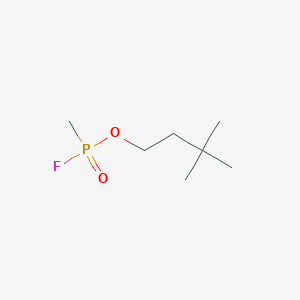
Thallium(3+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thallium(3+) is a monoatomic trication and a monoatomic thallium.
Applications De Recherche Scientifique
Environmental Concerns and Toxicity
Thallium(3+), known for its high toxicity, has been the subject of various environmental and health studies. It's more toxic to humans than other heavy metals like mercury and cadmium. Thallium's chemical behavior resembles both heavy metals and alkali metals, contributing to its environmental persistence. It is found in natural waters mainly as the monovalent thallous cation and can be easily transferred from soils to crops, accumulating in food crops. Due to its fascinating chemistry and high toxicity, thallium and its compounds are of significant scientific and environmental concern (Peter & Viraraghavan, 2005).
Detection and Sensing Applications
Advancements in the detection of Thallium(3+) have been made using innovative methods. A DNAzyme-based biosensor for Thallium(3+) was developed, representing a novel approach in this area. This sensor was engineered into a catalytic beacon with a detection limit of 1.5 nM, below the maximum contamination limit defined by the U.S. Environmental Protection Agency (Huang, Vazin, & Liu, 2015). Additionally, G-quadruplex DNAs were tested for Tl+ detection, with one DNA showing the largest increase in fluorescence resonance energy transfer (FRET) efficiency upon Tl+ addition, leading to the development of both a FRET-based assay and a colorimetric sensor (Hoang, Huang, & Liu, 2016).
Industrial Applications and Toxicity Mitigation
In industrial contexts, thallium compounds find limited use due to their toxic nature. However, they have been utilized in medical imaging, gamma radiation detection, and as additives for glass and superconductors. The toxicity of these compounds depends on their solubility, and thallium is more toxic than other heavy metals like cadmium and mercury (Blumenthal, Sellers, & Koval, 2013). Efforts to mitigate thallium's environmental impact include the use of a synthetic mineral amendment in contaminated soils, which has shown effectiveness in reducing the content of active thallium and transforming it into a less mobile form (Liu et al., 2020).
Propriétés
Numéro CAS |
14627-67-9 |
|---|---|
Nom du produit |
Thallium(3+) |
Formule moléculaire |
Tl+3 |
Poids moléculaire |
204.383 g/mol |
Nom IUPAC |
thallium(3+) |
InChI |
InChI=1S/Tl/q+3 |
Clé InChI |
XWVKTOHUMPLABF-UHFFFAOYSA-N |
SMILES |
[Tl+3] |
SMILES canonique |
[Tl+3] |
Autres numéros CAS |
14627-67-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



